
N-p-Coumaroyltyrosine Methyl Ester
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Overview
Description
N-p-Coumaroyltyrosine Methyl Ester (CAS: 1332371-21-7) is a phenolic amide derivative with the molecular formula C₁₉H₁₉NO₅ and a molecular weight of 341.4 g/mol. Its structure comprises a p-coumaroyl group (a hydroxycinnamic acid derivative) linked via an amide bond to the amino group of tyrosine methyl ester, as illustrated by its SMILES notation: COC(=O)C(Cc1ccc(O)cc1)NC(=O)C=Cc1ccc(O)cc1 . This compound is notable for its dual functional groups—an aromatic phenolic moiety and a methylated amino acid backbone—which confer unique physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-p-Coumaroyltyrosine Methyl Ester typically involves the esterification of N-p-Coumaroyltyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{N-p-Coumaroyltyrosine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield N-p-Coumaroyltyrosine and methanol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: N-p-Coumaroyltyrosine and methanol.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
N-p-Coumaroyltyrosine Methyl Ester has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-p-Coumaroyltyrosine Methyl Ester involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed to release N-p-Coumaroyltyrosine, which then exerts its biological effects. The compound may target specific enzymes involved in oxidative stress and inflammation pathways, thereby modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tyrosine Derivatives
N-Acetyl-L-Tyrosine Ethyl Ester (ATEE)
- Structure : Features an acetyl group instead of the p-coumaroyl moiety and an ethyl ester rather than a methyl ester on the tyrosine backbone .
- Key Difference: The absence of a phenolic coumaroyl group reduces ATEE’s capacity for radical scavenging compared to N-p-Coumaroyltyrosine Methyl Ester.
Fatty Acid Methyl Esters (FAMEs)
Palmitic Acid Methyl Ester (MP), Linoleic Acid Methyl Ester (ML), Oleic Acid Methyl Ester (MO)
- Structure : Simple aliphatic esters lacking aromatic or amide groups .
- Applications: Widely used in lipidomics, biodiesel research, and microbial identification via GC-MS . For example, FAME profiling distinguishes fungal species with 79.8% accuracy based on ratios of palmitic, pentadecanoic, and unsaturated 17-carbon acids .
- Key Difference: this compound’s aromaticity and amide bond make it more polar and reactive than non-polar FAMEs, limiting its utility in lipid-based analyses but enhancing interactions with biological targets.
Diterpene Methyl Esters
Sandaracopimaric Acid Methyl Ester, Torulosic Acid Methyl Ester
- Structure: Cyclic diterpenoid esters with complex fused-ring systems, unlike the linear aromatic-amide structure of this compound .
- Applications : Isolated from plant resins (e.g., Austrocedrus chilensis), these compounds exhibit antimicrobial and anti-inflammatory activities .
- Key Difference: The diterpene backbone confers hydrophobicity and membrane permeability, whereas this compound’s phenolic group may facilitate hydrogen bonding and antioxidant effects.
N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester
- Structure : Contains a sulfonamide group and nitro substituent on the phenyl ring, differing from the hydroxy-substituted coumaroyl group in this compound .
- Applications : Intermediate in synthesizing Setrobuvir (anti-hepatitis C drug), highlighting its role in medicinal chemistry .
- Key Difference: The sulfonamide and nitro groups enhance electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the phenolic coumaroyl moiety.
Comparative Data Table
Research Findings and Implications
- However, its amide bond may enhance stability compared to ester-linked analogs .
- Analytical Utility : While FAMEs like palmitic acid methyl ester are standard in GC-MS profiling , this compound’s complexity may require specialized chromatographic methods for detection.
- Synthetic Relevance: The compound’s hybrid structure bridges amino acid and phenolic biochemistry, offering a template for designing bioactive molecules with tailored solubility and target affinity.
Biological Activity
N-p-Coumaroyltyrosine Methyl Ester (N-p-Coumaroyl-Tyr-OMe) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and cytotoxic effects. This article explores its biological activity through various studies, highlighting significant findings and presenting relevant data.
Chemical Structure and Properties
This compound is an ester derived from the amino acid tyrosine and p-coumaric acid. Its structural formula can be represented as follows:
This compound belongs to a class of phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. A significant study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 128 µg/mL |
Bacillus subtilis | 16 µg/mL |
These findings align with the broader trends observed in similar compounds, where structural features influence the antimicrobial efficacy .
Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cell lines, including cancerous and non-cancerous cells. The compound was subjected to an MTS assay to determine its impact on cell viability.
Case Study: Cytotoxicity Assessment
In a study involving liver cancer cell lines (PLC/PRF/5 and HEP3B), this compound exhibited varying degrees of cytotoxicity:
- At low concentrations (up to 250 µM), cell viability remained above 90%.
- At higher concentrations (4 mM), significant reductions in cell viability were observed, with viability dropping to approximately 20-30% in treated cells.
This indicates that while the compound is generally non-toxic at lower doses, it can exhibit cytotoxic effects at elevated concentrations, particularly in cancer cell lines .
Table 2: Cytotoxicity Results
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
250 | 95 |
500 | 85 |
1000 | 70 |
4000 | 25 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its phenolic structure contributes to its ability to scavenge free radicals and modulate signaling pathways associated with inflammation and apoptosis.
Chemical Reactions Analysis
Direct Esterification
The carboxylic acid group of N-p-coumaroyltyrosine reacts with methanol under acidic (e.g., HCl, H₂SO₄) or silylating (e.g., chlorotrimethylsilane, TMSCl) conditions. For example:
-
TMSCl/MeOH System : Amino acids react with TMSCl to form silylated intermediates, which subsequently undergo esterification with methanol at room temperature . This method avoids harsh conditions and achieves high yields (e.g., 72–95% for amino acid methyl esters) .
-
Thionyl Chloride/MeOH : A classic approach where thionyl chloride converts carboxylic acids to acyl chlorides, which then react with methanol to form esters. This method is effective but requires strict temperature control (−5–0°C) .
Transesterification
The methyl ester group can exchange with other alcohols under catalytic conditions. For instance:
-
Acid-Catalyzed Transesterification : Methanolysis of higher esters (e.g., ethyl or benzyl) in the presence of H⁺ catalysts .
-
Base-Catalyzed Transesterification : Alkoxide bases (e.g., NaOMe) deprotonate the alcohol, enabling nucleophilic attack on the ester carbonyl .
Hydrolysis and Degradation Pathways
The methyl ester undergoes hydrolysis under acidic, basic, or enzymatic conditions:
Acidic Hydrolysis
In aqueous HCl or H₂SO₄, the ester cleaves to yield N-p-coumaroyltyrosine and methanol. This reaction follows a protonation-addition-elimination mechanism .
Basic Hydrolysis
Alkaline conditions (e.g., NaOH/MeOH) deprotonate the ester, forming a carboxylate anion. This pathway is less common due to potential side reactions with acid-sensitive coumaroyl groups .
Enzymatic Hydrolysis
In vivo, esterases or lipases metabolize the methyl ester to release N-p-coumaroyltyrosine. For example, E-6-O-p-coumaroyl scandoside methyl ester (a structural analog) is hydrolyzed to p-coumaric acid in rat plasma , suggesting similar metabolic pathways for N-p-coumaroyltyrosine methyl ester.
Biological Interactions and Reactivity
The compound exhibits bioactivity through interactions with enzymes and signaling pathways:
Anti-Inflammatory Activity
Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) has been proposed for structurally related coumaroyl esters . These effects are likely mediated by the coumaroyl moiety’s ability to scavenge reactive oxygen species (ROS) .
Neuroprotective Effects
Activation of the Nrf2 pathway, which regulates antioxidant response elements, may protect neurons from oxidative stress . This mechanism is analogous to other phenolic compounds.
Antimicrobial Activity
The coumaroyl group disrupts microbial membranes, while the tyrosine backbone enhances solubility for targeted delivery .
Stability and Functional Group Compatibility
-
pH Sensitivity : The ester hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Decomposition occurs above 150°C, with decarboxylation of the coumaroyl group observed .
-
Light Sensitivity : UV exposure induces cis-trans isomerization of the coumaroyl double bond .
Table 2: Reactivity of Tyrosine-Derived Esters
Compound | Key Reactions | Bioactivity |
---|---|---|
L-DOPA Methyl Ester | Hydrolysis to L-DOPA | Parkinson’s disease treatment |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing N-p-Coumaroyltyrosine Methyl Ester purity and structure?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for quantifying purity, gas chromatography-mass spectrometry (GC-MS) for fatty acid methyl ester profiling, and nuclear magnetic resonance (NMR) for structural confirmation. Calibration curves with certified reference standards (e.g., methyl ester blends) ensure accuracy .
Q. Which catalysts are effective in synthesizing This compound via esterification?
- Methodological Answer : Acid catalysts (e.g., sulfuric acid) protonate carboxyl groups to enhance reaction rates, while base catalysts (e.g., KOH) optimize transesterification. Catalyst selection should consider substrate acidity and byproduct formation, as demonstrated in biodiesel methyl ester synthesis .
Q. How can researchers determine the optimal molar ratio of reactants for high-yield synthesis?
- Methodological Answer : Conduct pilot experiments with varying alcohol-to-acid molar ratios (e.g., 1:3 to 1:9). Excess alcohol shifts equilibrium toward ester formation, but ratios >1:6 may not significantly improve yield, as observed in rapeseed methyl ester optimization .
Q. What solvents are suitable for purifying This compound?
- Methodological Answer : Ethanol or diethyl ether enables selective extraction of esters from aqueous phases. Centrifugation (500×g) followed by rotary evaporation minimizes solvent residues, as detailed in methyl salicylate protocols .
Advanced Research Questions
Q. How can the Taguchi method optimize synthesis parameters for This compound?
- Methodological Answer : Design an L9 orthogonal array to test 4 parameters (e.g., catalyst concentration, temperature) at 3 levels. Calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., 1.5 wt% KOH, 60°C), validated via ANOVA to prioritize influential factors (e.g., catalyst concentration contributes 77.6% to yield variance) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Systematically vary experimental parameters (e.g., cell lines, solvent carriers) and apply multivariate analysis. Replicate studies under controlled conditions, as seen in biodiesel emission studies with conflicting opacity results .
Q. What strategies mitigate low yields during scale-up of this compound synthesis?
- Methodological Answer : Optimize reaction temperature (25–120°C range) and catalyst loading using response surface methodology (RSM). For acidic substrates, pre-treatment with ion-exchange resins reduces free fatty acid interference, improving yield to >95% .
Q. How can byproducts from esterification be analyzed and minimized?
- Methodological Answer : Use GC-MS to identify byproducts (e.g., unreacted coumaric acid). Adjust reaction time and catalyst type; acidic conditions reduce hydrolysis, while dehydration techniques (e.g., molecular sieves) shift equilibrium toward ester formation .
Q. What experimental designs are effective for studying parameter interactions in bioactivity assays?
- Methodological Answer : Employ Box-Behnken or central composite designs to model non-linear interactions. For example, a 3-factor design with methanol ratio, catalyst type, and temperature can predict optimal bioactivity conditions with <10% error .
Q. How do researchers validate the environmental or pharmacological relevance of This compound?
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1 |
InChI Key |
GHGQUMXNRYULMG-CEUCYRDJSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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